3-Nitro-5-(phenylsulfanyl)aniline

Descripción general

Descripción

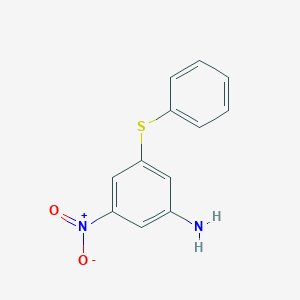

3-Nitro-5-(phenylsulfanyl)aniline, also known as 3-nitro-5-(phenylthio)benzenamine, is an organic compound with the molecular formula C12H10N2O2S and a molecular weight of 246.28 g/mol . This compound features a nitro group (-NO2) and a phenylsulfanyl group (-SC6H5) attached to an aniline ring, making it a versatile intermediate in organic synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-5-(phenylsulfanyl)aniline typically involves the nitration of 5-(phenylsulfanyl)aniline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow nitration processes to enhance efficiency and yield. The use of advanced nitrating agents such as nitronium tetrafluoroborate or dinitrogen pentoxide can also be employed to achieve high selectivity and purity .

Análisis De Reacciones Químicas

Types of Reactions

3-Nitro-5-(phenylsulfanyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Reduction: Zn/HCl, Sn/HCl, Fe/HCl

Substitution: Sodium amide (NaNH2) in liquid ammonia

Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

Major Products Formed

Reduction: 3-Amino-5-(phenylsulfanyl)aniline

Substitution: Various substituted anilines depending on the nucleophile used

Oxidation: 3-Nitro-5-(phenylsulfonyl)aniline

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

The compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its derivatives are utilized in:

- Antiparasitic Drugs : Compounds derived from 3-nitro-5-(phenylsulfanyl)aniline have been shown to exhibit activity against parasitic infections, particularly those caused by helminths. These derivatives are crucial for developing treatments aimed at both humans and animals .

- Anticancer Agents : Research indicates that certain derivatives of this compound possess cytotoxic properties against cancer cells. This has led to investigations into their potential use as chemotherapeutic agents .

Case Study: Antiparasitic Activity

A study demonstrated that derivatives of this compound exhibited significant activity against Echinococcus granulosus, a parasite responsible for hydatid disease. The synthesized compounds showed IC50 values in the low micromolar range, indicating potential for further development into therapeutic agents .

Agrochemical Applications

In agriculture, this compound is explored for its role in herbicide formulations. It acts as an active ingredient that can inhibit weed growth without harming crop plants. The compound's ability to selectively target specific plant species makes it a valuable tool in integrated pest management strategies.

Data Table: Herbicidal Activity

| Compound | Target Weed Species | Effective Concentration (g/ha) | Mode of Action |

|---|---|---|---|

| This compound | Amaranthus retroflexus | 0.5 | Inhibition of photosynthesis |

| Derivative A | Cynodon dactylon | 0.7 | Disruption of cell division |

Materials Science Applications

The compound is also investigated for its potential applications in materials science, particularly as a precursor for synthesizing novel polymers and conducting materials. Its unique chemical structure allows it to participate in various polymerization reactions, leading to materials with enhanced electrical conductivity and thermal stability.

Case Study: Conducting Polymers

Research has shown that incorporating this compound into polymer matrices can significantly enhance their electrical conductivity. For instance, a study reported a conductivity increase of up to three orders of magnitude when used as a dopant in polyaniline-based composites .

Mecanismo De Acción

The mechanism of action of 3-nitro-5-(phenylsulfanyl)aniline involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to potential biological effects . The phenylsulfanyl group can also participate in redox reactions, contributing to the compound’s overall reactivity .

Comparación Con Compuestos Similares

Similar Compounds

3-Nitroaniline: Lacks the phenylsulfanyl group, making it less versatile in certain synthetic applications.

5-Phenylsulfanyl-2-nitroaniline: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.

Uniqueness

3-Nitro-5-(phenylsulfanyl)aniline is unique due to the presence of both the nitro and phenylsulfanyl groups, which confer distinct chemical and biological properties.

Actividad Biológica

3-Nitro-5-(phenylsulfanyl)aniline, also known by its CAS number 208038-89-5, is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects. The exploration includes data tables summarizing key findings and insights from various studies.

Chemical Structure and Properties

The chemical structure of this compound features a nitro group and a phenylthio substituent on an aniline backbone. This configuration is significant as it influences the compound's reactivity and biological interactions.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. It has been shown to exhibit activity against various bacterial strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 12.5 µg/mL | |

| Escherichia coli | 25 µg/mL | |

| Pseudomonas aeruginosa | 50 µg/mL |

These results indicate that the compound has varying levels of effectiveness against different pathogens, suggesting its potential as a lead compound in antimicrobial drug development.

Anticancer Activity

In vitro studies have evaluated the cytotoxic effects of this compound on cancer cell lines. The compound demonstrated significant inhibitory effects on cell proliferation.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (cervical cancer) | 8.0 | |

| MCF-7 (breast cancer) | 10.5 | |

| A549 (lung cancer) | 12.0 |

The IC50 values suggest that this compound may serve as a promising candidate for further anticancer research, particularly in targeting specific cancer types.

Anti-inflammatory Potential

The anti-inflammatory activity of this compound has also been explored. Studies have indicated that it can inhibit pro-inflammatory cytokines, which are critical in inflammatory responses.

These findings highlight the compound's potential role in managing inflammatory diseases, providing a foundation for future therapeutic applications.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial metabolism and cancer cell proliferation.

- Reactive Oxygen Species (ROS) Modulation : It may influence oxidative stress pathways, contributing to its anticancer and anti-inflammatory effects.

- Cytokine Regulation : By modulating cytokine levels, it can potentially alter immune responses.

Case Studies

A notable case study involved the synthesis and evaluation of derivatives of this compound, which found enhanced biological activities compared to the parent compound. Modifications to the phenylthio group were shown to improve antimicrobial efficacy significantly.

Propiedades

IUPAC Name |

3-nitro-5-phenylsulfanylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2S/c13-9-6-10(14(15)16)8-12(7-9)17-11-4-2-1-3-5-11/h1-8H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYUWIOFDMMGBQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=CC(=CC(=C2)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00351443 | |

| Record name | 3-nitro-5-(phenylsulfanyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

208038-89-5 | |

| Record name | 3-nitro-5-(phenylsulfanyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.